

IUPAC name for 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Methylphenyl)aniline

Cat. No.: B1586183

[Get Quote](#)

An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-3-amine

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, prized for its unique conformational properties and its role in numerous marketed pharmaceuticals.^[1] This guide provides a comprehensive technical overview of a specific, functionally significant derivative: 4'-Methyl-[1,1'-biphenyl]-3-amine. We will delve into its precise nomenclature, physicochemical characteristics, a robust and widely adopted synthesis protocol via the Suzuki-Miyaura coupling reaction, and rigorous methods for its spectroscopic characterization. Furthermore, this document explores the broader context of the biphenylamine framework in drug discovery, highlighting its utility as a pharmacophore for targeting a range of biological systems, including its emerging role in the development of small-molecule immune checkpoint inhibitors.^{[2][3][4]}

Nomenclature and Physicochemical Properties IUPAC Nomenclature and Compound Identification

The structure in question consists of a biphenyl core with an amine group on one ring and a methyl group on the other. According to IUPAC standards, the preferred name is 4'-Methyl-[1,1'-biphenyl]-3-amine.^[5] However, several synonyms are commonly encountered in literature and commercial databases, including **3-(4-Methylphenyl)aniline** and **3-(p-tolyl)aniline**.^[5] For clarity and consistency, this guide will use the primary IUPAC name.

Identifier	Value	Source
IUPAC Name	4'-Methyl-[1,1'-biphenyl]-3-amine	PubChem CID 1262154[5]
CAS Number	400751-16-8	PubChem CID 1262154[5]
Molecular Formula	C13H13N	PubChem CID 1262154[5]
Molecular Weight	183.25 g/mol	PubChem CID 44304[6]
Canonical SMILES	CC1=CC=C(C=C1)C2=CC(=C=C2)N	PubChem CID 1262154[5]
InChIKey	LCYGPAGAOVHOANX-UHFFFAOYSA-N	PubChem CID 1262154[5]

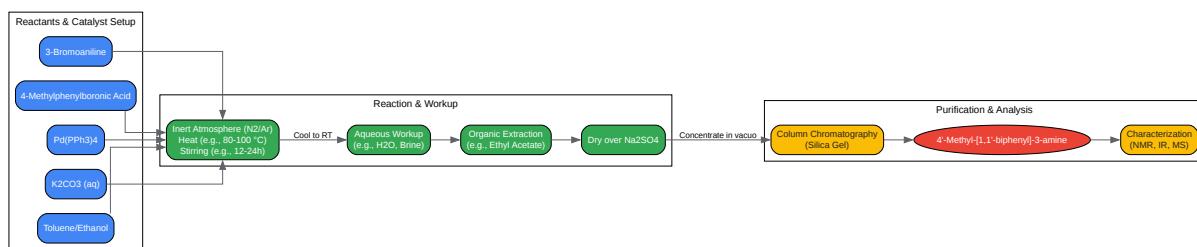
Computed Physicochemical Properties

The following table summarizes key computed properties that are critical for predicting the compound's behavior in both chemical reactions and biological systems. These values are instrumental in early-stage drug development for assessing properties like solubility, permeability, and potential for oral bioavailability.

Property	Value	Significance in Drug Development
XLogP3	2.9	Predicts lipophilicity and membrane permeability. A value <5 is often desired.[6]
Topological Polar Surface Area (TPSA)	26 Å ²	Estimates the surface area occupied by polar atoms; influences cell permeability.[6]
Hydrogen Bond Donor Count	1	The -NH ₂ group can donate a hydrogen bond, influencing target binding.[6]
Hydrogen Bond Acceptor Count	1	The nitrogen atom can accept a hydrogen bond, contributing to binding interactions.[6]
Rotatable Bond Count	1	Indicates molecular flexibility; the bond between the phenyl rings allows for conformational adaptation.[6]

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. [7][8][9]


Mechanistic Rationale

The synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine involves the coupling of 3-bromoaniline (or 3-iodoaniline for higher reactivity) with 4-methylphenylboronic acid. The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-haloaniline, forming a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid (the 4-methylphenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[7][10]
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity. Ligands such as phosphines (e.g., PPh₃, SPhos) are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[\[12\]](#)

- ^1H NMR: The proton NMR spectrum will provide key information. We expect to see distinct signals for the aromatic protons on both rings. The protons ortho and meta to the amino group will appear as multiplets in one region, while the protons ortho and meta to the methyl group will appear as doublets in another. The amino (-NH₂) protons will typically appear as a broad singlet, and the methyl (-CH₃) protons will be a sharp singlet at approximately 2.3-2.4 ppm.
- ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. We expect to see 13 distinct signals (unless there is accidental overlap). The methyl carbon will be a characteristic upfield signal (~21 ppm), while the aromatic carbons will appear in the typical 110-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[11\]](#)[\[13\]](#)

- N-H Stretch: The primary amine will show two characteristic medium-to-weak absorption bands in the region of 3300-3500 cm^{-1} .
- C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm^{-1} . The aliphatic C-H stretch of the methyl group will be seen just below 3000 cm^{-1} .
- C=C Stretch: Aromatic ring stretching vibrations will appear as a series of sharp bands in the 1450-1600 cm^{-1} region.

- C-N Stretch: This will be observed in the fingerprint region, typically around 1250-1350 cm⁻¹.

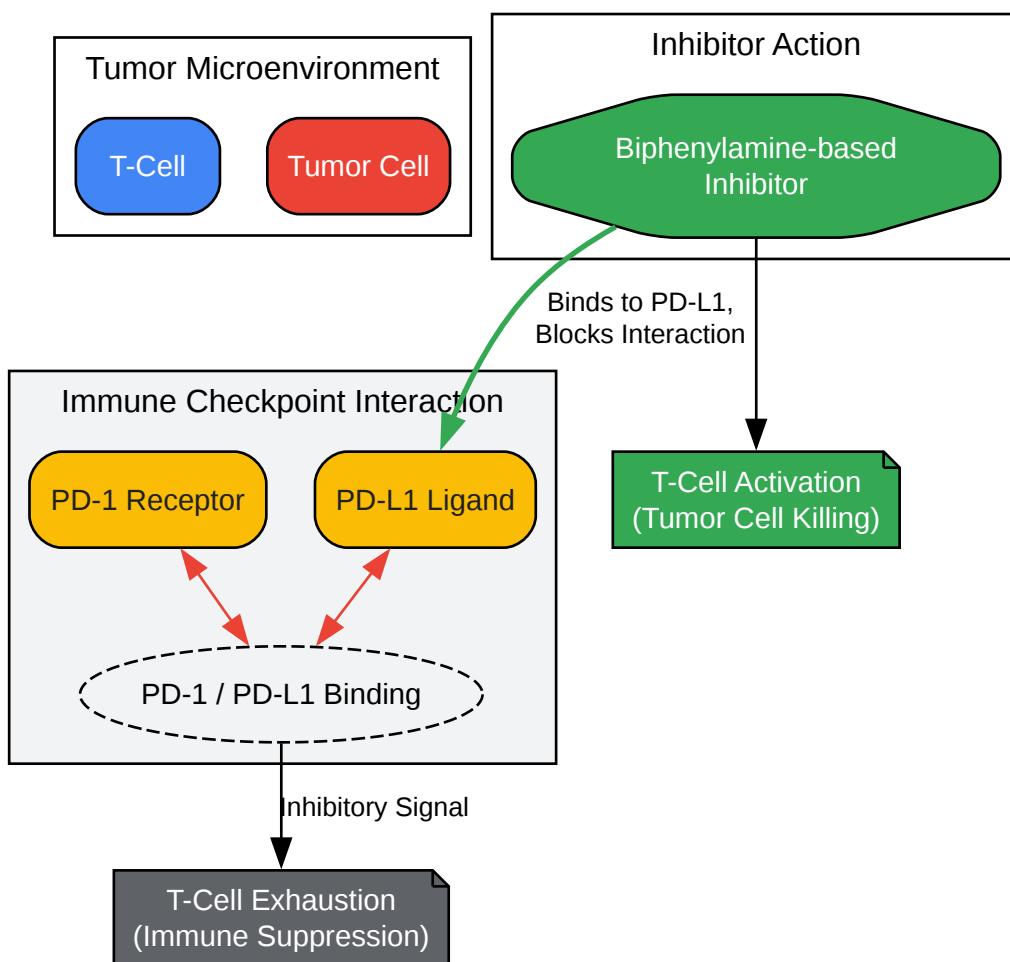
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[\[13\]](#)

- Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (183.25).

Applications in Medicinal Chemistry and Drug Development

The 4'-methyl-[1,1'-biphenyl]-3-amine structure is a valuable building block in drug discovery. The biphenyl core acts as a rigid scaffold that can position functional groups in a precise three-dimensional orientation to interact with biological targets like enzymes or receptors.[\[1\]](#)


The Biphenyl Scaffold as a Privileged Structure

Biphenyl derivatives are found in a wide range of therapeutic agents, including anti-inflammatory drugs, antihypertensives, and anti-cancer agents.[\[1\]](#)[\[2\]](#) The ability of the two rings to rotate relative to each other allows the molecule to adopt different conformations, which can be crucial for optimizing binding affinity to a target protein.

Role in Targeting Protein-Protein Interactions (PPIs)

The extended, semi-rigid nature of the biphenyl scaffold makes it particularly suitable for designing inhibitors of protein-protein interactions (PPIs), which often involve large, shallow binding surfaces. A key emerging area is the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway.[\[4\]](#)[\[14\]](#) The biphenyl core serves as a central scaffold in many reported PD-1/PD-L1 inhibitors, helping to mimic key peptide interactions and disrupt the signaling that allows cancer cells to evade the immune system.[\[3\]](#)

Conceptual Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biphenyl-based small molecule.

Experimental Protocols

Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine

Materials:

- 3-Bromoaniline (1.0 eq)
- 4-Methylphenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (2.5 eq)

- Toluene
- Ethanol
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel (230-400 mesh)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromoaniline, 4-methylphenylboronic acid, and Pd(PPh₃)₄.
- Add toluene and ethanol in a 4:1 ratio to dissolve the solids.
- In a separate beaker, dissolve K₂CO₃ in a minimal amount of deionized water. Add this aqueous solution to the reaction flask.
- Place the flask under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with deionized water (2x) and brine (1x).
- Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4'-Methyl-[1,1'-biphenyl]-3-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(4-Methylphenyl)aniline | C13H13N | CID 1262154 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijise.in [ijise.in]
- 13. (E)-2-(6-(4'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4'-(diphenylamino)-[1,1'-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile [mdpi.com]

- 14. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for 3-(4-Methylphenyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586183#iupac-name-for-3-4-methylphenyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com